5-Bromo-3-nitrothiophene-2-carboxylic acid
Overview
Description
5-Bromo-3-nitrothiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H2BrNO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives interact with their targets to induce changes that lead to their biological effects .
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitrothiophene-2-carboxylic acid typically involves the bromination and nitration of thiophene derivatives. One common method includes the bromination of thiophene-2-carboxylic acid followed by nitration to introduce the nitro group at the 3-position . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and nitric acid for nitration.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: 5-Amino-3-nitrothiophene-2-carboxylic acid.
Oxidation: Thiophene sulfoxides or sulfones.
Scientific Research Applications
5-Bromo-3-nitrothiophene-2-carboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- 5-Bromo-2-nitrothiophene-3-carboxylic acid
- 5-Bromo-4-nitrothiophene-2-carboxylic acid
- 2-Bromo-3-nitrothiophene-4-carboxylic acid
Comparison: While these compounds share a similar thiophene core, the position of the bromine and nitro groups can significantly influence their chemical reactivity and biological activity. 5-Bromo-3-nitrothiophene-2-carboxylic acid is unique due to its specific substitution pattern, which can affect its electronic properties and interactions with other molecules .
Biological Activity
5-Bromo-3-nitrothiophene-2-carboxylic acid (C5H2BrNO4S) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anti-inflammatory, and potential anticancer properties, supported by relevant case studies and research findings.
- Molecular Formula : C5H2BrNO4S
- Molecular Weight : 252.04 g/mol
- CAS Number : 101079-64-5
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of nitrothiophene derivatives, including this compound. These compounds exhibit potent activity against various strains of bacteria, particularly those resistant to conventional antibiotics.
The antibacterial efficacy of nitro-containing compounds is primarily attributed to their ability to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components, including DNA. For instance, nitrothiophene carboxamide derivatives have shown effectiveness against E. coli, Shigella spp., and Salmonella spp. by binding to bacterial nitroreductases NfsA and NfsB, which are crucial for their activation .
Case Study: Efficacy Against Resistant Strains
A phenotypic screening study demonstrated that derivatives of nitrothiophene exhibited significant bactericidal activity in vitro against multidrug-resistant clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those for standard antibiotics, indicating a promising alternative for treating resistant infections .
Bacterial Strain | MIC (µg/mL) | Resistance Profile |
---|---|---|
E. coli (wild-type) | 0.3 | Sensitive |
E. coli (resistant) | >40 | Multi-drug resistant |
Shigella spp. | 0.5 | Sensitive |
Salmonella spp. | 1.0 | Sensitive |
Anti-inflammatory Activity
Nitro compounds are also recognized for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Nitro groups in fatty acids can react with specific proteins involved in inflammation, altering their function and reducing inflammatory responses. This biochemical interaction is crucial for developing new anti-inflammatory agents .
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. Nitro-containing heterocycles are often studied for their ability to act as hypoxia-activated prodrugs, selectively targeting cancer cells in low oxygen environments.
Research Findings
A study on related nitro compounds indicated significant cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer). The mechanism involves the generation of reactive oxygen species (ROS) upon reduction, leading to apoptosis in cancer cells .
Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|
HepG2 | 15 | Moderate cytotoxicity |
A549 | 10 | High cytotoxicity |
MCF-7 | 12 | Moderate cytotoxicity |
Properties
IUPAC Name |
5-bromo-3-nitrothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO4S/c6-3-1-2(7(10)11)4(12-3)5(8)9/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCDDONOCCNMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652370 | |
Record name | 5-Bromo-3-nitrothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101079-64-5 | |
Record name | 5-Bromo-3-nitrothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-nitrothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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